
Trimethylolpropane
Overview
Description
Trimethylolpropane (TMP, CAS 77-99-6) is a trihydric alcohol with the chemical formula C₆H₁₄O₃ and the IUPAC name 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. Its structure features three hydroxyl groups attached to a central propane backbone, with an ethyl group providing steric bulk . Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylolpropane is typically synthesized through a two-step process involving the condensation of butanal with formaldehyde, followed by a Cannizzaro reaction. The first step involves the aldol addition of butanal with formaldehyde to form 2,2-bis(hydroxymethyl)butanal. In the second step, this intermediate undergoes a Cannizzaro reaction with additional formaldehyde and a stoichiometric quantity of a base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar two-step process. The reaction conditions are optimized to maximize yield and efficiency. The process involves:
- Condensation of butanal with formaldehyde in the presence of an alkali metal hydroxide.
- Extraction of this compound from the reaction mixture using an alcohol solvent.
- Removal of alkali metal ions from the extract by contacting it with water.
- Distillation of the alkali metal ion-removed extract to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Trimethylolpropane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Esterification: It reacts with carboxylic acids to form esters, which are used in the production of biolubricants and plasticizers.
Transesterification: this compound can undergo transesterification with methyl esters of fatty acids to produce this compound triesters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Carboxylic acids and acid catalysts, such as sulfuric acid, are used.
Transesterification: Methyl esters of fatty acids and catalysts like sodium methylate are employed.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Esterification: this compound esters.
Transesterification: this compound triesters.
Scientific Research Applications
Lubricants
Trimethylolpropane is increasingly recognized for its potential in the formulation of biodegradable lubricants. One notable derivative, This compound trioleate (TMPTO) , has been studied for its effectiveness as an environmentally friendly lubricant additive.
Case Study: TMPTO as a Biolubricant
A recent study investigated the efficacy of TMPTO as a lubricant during high-speed drilling of aluminum alloys. The research highlighted the following findings:
- Power Consumption: Spindle speed was found to significantly impact power consumption (87.89%), while feed rate had a major influence on surface roughness (43.51%).
- Environmental Benefits: TMPTO is characterized by low toxicity and excellent biodegradability, making it a sustainable alternative to mineral-based lubricants .
- Additive Performance: The addition of chemically modified vegetable oils enhanced TMPTO’s lubricating properties, providing excellent anti-wear and extreme pressure capabilities .
Plastics and Plasticizers
This compound also plays a crucial role in the production of plasticizers, particularly in polyvinyl chloride (PVC) formulations.
Case Study: Epoxidized TMPTO as a Plasticizer
Research has demonstrated the synthesis of epoxidized this compound trioleate (EPO) for use as a PVC plasticizer:
- Synthesis Process: EPO was synthesized through the reaction of TMPTO with formic acid and hydrogen peroxide, achieving high conversion rates.
- Performance Metrics: The resulting plasticizer exhibited improved thermal stability and compatibility with PVC, enhancing the mechanical properties of the final product .
Biomedical Applications
In the biomedical field, this compound is utilized to create advanced materials for drug delivery and tissue engineering.
Case Study: Biomedical Materials
A review highlighted various applications of TMP-derived materials:
- Drug Delivery Systems: TMP-based polymers are used in controlled drug release systems due to their biocompatibility and ability to enhance therapeutic efficacy.
- Tissue Engineering: Polymer grafted nanosized particles derived from TMP have shown promise in improving cell adhesion and proliferation in tissue engineering applications .
Future Prospects and Challenges
While this compound derivatives show significant potential across various applications, challenges remain:
Mechanism of Action
The mechanism of action of trimethylolpropane primarily involves its hydroxyl functional groups, which participate in various chemical reactions. In esterification and transesterification reactions, the hydroxyl groups react with carboxylic acids or methyl esters to form esters. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in the production of biolubricants, the hydroxyl groups of this compound react with fatty acids to form esters that exhibit excellent lubricity and biodegradability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trimethylolpropane Triacrylate (TMPTA)
TMPTA, an acrylated derivative of TMP, is a key crosslinking agent in UV-curable resins and photovoltaics.
Key Insight : While TMPTA offers rapid curing in UV applications, its lower operational stability in solar cells compared to PbPyA₂ limits its use in high-durability photovoltaics .
TMP Esters vs. Nepentyl Glycol Esters (NPGE) and Pentaerythritol Esters
TMP esters, such as This compound fatty acid triesters (TFATE) , are compared to NPGE and pentaerythritol esters in insulating oils and lubricants:
Key Insight : TMP esters exhibit comparable electrical properties to NPGE but are outperformed by pentaerythritol esters in high-temperature lubricant applications due to the latter’s four ester groups enhancing thermal stability .
TMP-Based Crosslinkers vs. Sucrose-Based Polyols
In polyurethane formulations, TMP-based crosslinkers (e.g., Lupranol 3504/1) compete with sucrose-based polyols:
Key Insight : TMP crosslinkers provide a balance between viscosity and reactivity, making them suitable for flexible materials, whereas sucrose-based polyols favor rigid structures .
TMP Trioleate vs. Bio-Derived Esters
In tribological applications, synthetic TMP trioleate is benchmarked against insect fat-derived esters:
Property | TMP Trioleate | Insect Fat Derivatives |
---|---|---|
Friction Coefficient | Low (similar to commercial standards) | Comparable to TMP trioleate |
Sustainability | Synthetic, petroleum-based | Renewable, bio-based |
Key Insight : While TMP trioleate remains a performance benchmark, bio-derived esters offer sustainable alternatives with similar tribological properties .
Biological Activity
Trimethylolpropane (TMP) is a polyol compound widely used in the production of resins, coatings, and adhesives due to its favorable chemical properties. Its derivatives, particularly this compound triacrylate (TMPTA), have garnered attention in toxicological studies due to their potential biological activity and associated health risks. This article provides a detailed examination of the biological activity of TMP and its derivatives, focusing on genotoxicity, carcinogenicity, and other toxicological effects.
Chemical Structure and Properties
This compound is a triol with the chemical formula C_6H_14O_3. It features three hydroxyl groups, which make it highly reactive in polycondensation reactions. TMPTA, a derivative of TMP, is formed by the esterification of TMP with acrylic acid, resulting in a compound that can undergo polymerization.
Biological Activity Overview
TMP and its derivatives exhibit a range of biological activities that can be categorized into genotoxicity, carcinogenicity, and other toxic effects.
Genotoxicity
Genotoxicity refers to the ability of a substance to damage genetic material. Studies have shown that TMPTA can induce DNA damage in vitro. For instance, research indicated that TMPTA caused significant increases in γH2AX foci formation and caspase-3 activation in HepG2 cells, suggesting that it is clastogenic (causing chromosome breakage) under certain conditions .
Table 1: Genotoxic Effects of TMPTA
Solvent Used | Concentration (µM) | γH2AX Induction | Caspase-3 Activation |
---|---|---|---|
DMSO | 80 | Low | Low |
PEG-400 | 40 | High | High |
The results indicate that the solvent used can significantly affect the genotoxic potential of TMPTA, with PEG-400 enhancing its effects compared to DMSO .
Carcinogenicity
Carcinogenicity studies have revealed concerning findings regarding TMPTA. In long-term studies involving mice and rats, exposure to TMPTA was associated with the development of rare cancers such as hepatoblastoma and mesothelioma .
Table 2: Carcinogenic Effects Observed in Animal Studies
Animal Model | Exposure Method | Observed Tumors |
---|---|---|
Female Mice | Dermal | Hepatoblastoma, Uterine Tumors |
Male Rats | Dermal | Malignant Mesothelioma |
These findings underscore the need for caution when handling TMPTA in industrial applications.
Case Studies
Several case studies highlight the adverse effects experienced by workers exposed to TMPTA. In one instance, workers at a wallpaper printing company reported contact dermatitis after exposure to inks containing TMPTA . Another case involved an optical fiber manufacturing worker who developed dermatitis after prolonged exposure to ultraviolet-curing acrylate resins containing TMPTA .
Other Toxicological Effects
Beyond genotoxicity and carcinogenicity, TMP has been linked to acute neurotoxic effects. A study demonstrated that this compound phosphate (TMPP), a derivative of TMP, induced epileptiform activity in neuronal cultures at concentrations comparable to those observed in vivo .
Table 3: Neurotoxic Effects of TMPP
Concentration (µM) | Effect Observed |
---|---|
2-200 | Induction of synchronous burst activity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of TMP-based esters using statistical experimental design?
- Methodology : Utilize factorial experimental designs (e.g., Box-Behnken or central composite designs) to evaluate critical parameters such as reaction temperature, molar ratio, and catalyst concentration. Analyze responses (e.g., ester yield, purity) via ANOVA to identify statistically significant factors. For example, applied ANOVA to TMP isostearic acid ester synthesis, revealing temperature and catalyst loading as key variables. Post-synthesis characterization via GC-MS or HPLC validates product composition .
Q. What analytical techniques are essential for confirming TMP’s chemical structure and purity?
- Methodology : Combine spectroscopic methods:
- 1H/13C NMR : Identify hydroxyl (-OH) and methyl/methylene groups in the TMP backbone ( ).
- FT-IR : Confirm hydroxyl stretching (~3200–3500 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹).
- Chromatography : Use HPLC with refractive index detection or GC-FID to assess purity and detect by-products like di(trimethylolpropane) or cyclic formals ( ).
Q. What reaction mechanisms govern TMP production via the Cannizzaro–Tishchenko process?
- Methodology : Study the two-step mechanism:
Aldol Condensation : Butyraldehyde reacts with formaldehyde under basic conditions to form an intermediate aldol adduct.
Cannizzaro Disproportionation : The intermediate undergoes base-induced disproportionation to yield TMP and formate salts. Kinetic studies (e.g., in situ IR or NMR monitoring) can track intermediate formation and optimize reaction stoichiometry ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions in TMP ester synthesis data caused by competing side reactions?
- Methodology : Perform kinetic modeling to identify competing pathways (e.g., transesterification vs. hydrolysis). Use response surface methodology (RSM) to map reaction conditions that minimize side products. For example, highlights the role of catalyst type (homogeneous vs. heterogeneous) in suppressing unwanted oligomerization. Advanced statistical tools like partial least squares (PLS) regression can correlate process variables with product quality .
Q. What strategies enable efficient separation and valorization of high-boiling TMP by-products?
- Methodology : Analyze distillation residues via 1H NMR and GC-MS to identify by-products (e.g., di-TMP, cyclic formals). Develop catalytic esterification or transesterification protocols to convert these residues into value-added esters. demonstrated esterification of di-TMP with fatty acids to produce biodegradable plasticizers, requiring acid catalysts (e.g., p-toluenesulfonic acid) and solvent-free conditions .
Q. How can TMP derivatives enhance the performance of bio-based lubricants?
- Methodology : Synthesize TMP polyol esters (e.g., with oleic acid) and evaluate their tribological properties:
- Viscosity Index : Measure temperature-dependent viscosity (ASTM D2270).
- Oxidative Stability : Use pressurized differential scanning calorimetry (PDSC) or Rancimat tests.
- Wear Resistance : Conduct four-ball wear tests (ASTM D4172). and highlight TMP esters’ superior thermal stability compared to mineral oils, attributed to their branched hydroxyl structure .
Q. What advanced characterization methods are critical for studying TMP-based polymer networks?
- Methodology : For crosslinked systems (e.g., thiol-ene networks with TMP diallyl ether):
- Dynamic Mechanical Analysis (DMA) : Measure glass transition temperature (Tg) and crosslink density.
- Swelling Experiments : Use Flory-Rehner theory to calculate network parameters.
- Solid-State NMR : Probe molecular mobility and phase separation. utilized FT-IR and rheometry to validate thiol-ene polymerization kinetics in TMP-based elastomers .
Properties
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCCRDAZUWHFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
Record name | trimethylolpropane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Trimethylolpropane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
187041-27-6 | |
Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187041-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2026448 | |
Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2026448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White crystalline chunks; [MSDSonline] | |
Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylolpropane | |
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URL | https://haz-map.com/Agents/5589 | |
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Boiling Point |
160 °C @ 5 MM HG | |
Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALL PROP IN WATER, ALCOHOL; INSOL IN BENZENE, CARBON TETRACHLORIDE | |
Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000449 [mmHg] | |
Record name | Trimethylolpropane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5589 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
WHITE POWDER OR PLATES, COLORLESS CRYSTALS | |
CAS No. |
77-99-6 | |
Record name | Trimethylolpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,1-Tris(hydroxymethyl)propane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077996 | |
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Record name | Trimethylolpropane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3576 | |
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Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMETHYLOLPROPANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090GDF4HBD | |
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Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
58 °C | |
Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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